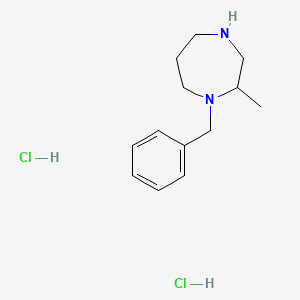

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C13H20N2.2ClH. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride typically involves the reaction of benzylamine with 2-methyl-1,4-diazepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Efflux Pump Inhibition

One of the notable applications of 1-benzyl-2-methyl-1,4-diazepane dihydrochloride is its role as an efflux pump inhibitor (EPI). Research has demonstrated that this compound can reduce the efflux of antibiotics in Escherichia coli mutants, enhancing the efficacy of antibiotic treatments. Specifically, it has been shown to decrease the minimal inhibitory concentration (MIC) of levofloxacin and other antibiotics, thereby increasing ethidium bromide accumulation in bacteria that overexpress efflux pumps. This action suggests its potential utility in combating antibiotic resistance by improving the effectiveness of existing antibiotics .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In studies focusing on epigenetic mechanisms in Plasmodium falciparum, derivatives related to 1-benzyl-2-methyl-1,4-diazepane have shown promising in vitro and in vivo activity against malaria parasites. The modulation of histone methylation through such compounds indicates a novel approach to antimalarial drug development, targeting specific enzymes involved in histone modifications .

Drug Design and Development

The structural characteristics of 1-benzyl-2-methyl-1,4-diazepane make it a valuable scaffold in drug design. Its derivatives have been explored for their potential as therapeutic agents for various conditions, including cerebrovascular disorders. The synthesis methods for creating these derivatives often involve complex organic reactions that enhance their pharmacological properties .

Case Study 1: Efficacy Against Bacterial Resistance

A study highlighted the efficacy of this compound as an EPI in E. coli. The results indicated that treatment with this compound significantly increased the accumulation of ethidium bromide, suggesting enhanced membrane permeability and reduced efflux pump activity. This finding is crucial for developing strategies to overcome bacterial resistance to antibiotics .

Case Study 2: Antimalarial Mechanism Exploration

In another research effort, analogues of 1-benzyl-2-methyl-1,4-diazepane were tested for their antimalarial activity against Plasmodium falciparum. The results showed that specific modifications to the chemical structure could lead to improved efficacy against malaria parasites, highlighting the importance of structural optimization in drug development .

Data Tables

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzyl-2-methyl-1,4-diazepane: Similar structure but without the dihydrochloride form.

®-1-Benzyl-5-methyl-1,4-diazepane: A stereoisomer with a different methyl group position.

Uniqueness

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds .

Biologische Aktivität

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a compound belonging to the diazepane class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a diazepane ring structure, which is a seven-membered heterocycle containing two nitrogen atoms. The presence of the benzyl and methyl groups contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that 1-benzyl-1,4-diazepane exhibits significant antimicrobial activity. A study demonstrated that this compound acts as an efflux pump inhibitor (EPI) in Escherichia coli, enhancing the efficacy of antibiotics such as levofloxacin. The compound was shown to increase ethidium bromide accumulation in bacterial strains overexpressing efflux pumps while reducing the minimal inhibitory concentration (MIC) of antibiotics . This suggests a potential role in combating antibiotic resistance.

Cannabinoid Receptor Agonism

Another area of interest is the compound's interaction with cannabinoid receptors. High-throughput screening has identified 1,4-diazepane derivatives as potent agonists for Cannabinoid receptor 2 (CB2), with excellent selectivity against Cannabinoid receptor 1 (CB1). This selectivity is crucial for developing therapeutics aimed at minimizing psychoactive effects associated with CB1 activation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Efflux Pumps : By inhibiting efflux pumps in bacteria, the compound enhances the intracellular concentration of antibiotics, thereby improving their effectiveness against resistant strains .

- Receptor Agonism : As a CB2 agonist, it may modulate pain and inflammation pathways without the psychoactive effects typical of CB1 activation .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers investigated the effects of 1-benzyl-1,4-diazepane on various E. coli strains. The study utilized microdilution methods to assess antibiotic potentiation. Results indicated that the compound significantly decreased MIC values for multiple antibiotics and increased ethidium bromide retention in efflux pump-overexpressing strains. This study underscores the potential of this compound as an adjunct therapy in treating resistant bacterial infections .

Cannabinoid Activity Assessment

A separate investigation focused on the pharmacokinetics and metabolic stability of 1-benzyl-2-methyl-1,4-diazepane derivatives. These compounds were found to maintain stability in liver microsomes while exhibiting potent agonistic activity at CB2 receptors. This finding suggests their potential use in developing treatments for conditions like chronic pain and inflammation without significant side effects associated with CB1 receptor activation .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other compounds within its class:

| Compound | Antimicrobial Activity | CB2 Agonism | Metabolic Stability |

|---|---|---|---|

| 1-Benzyl-2-methyl-1,4-diazepane | High | Yes | Moderate |

| Other Diazepane Derivatives | Variable | Yes/No | Low to Moderate |

Eigenschaften

IUPAC Name |

1-benzyl-2-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOQSVPYAOGOQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.